L-N-Boc-3-methylmorpholine
CAS No.:
Cat. No.: VC16226358
Molecular Formula: C21H22BrNO4
Molecular Weight: 432.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22BrNO4 |
|---|---|
| Molecular Weight | 432.3 g/mol |
| IUPAC Name | tert-butyl 3-bromo-2-oxo-5,6-diphenylmorpholine-4-carboxylate |
| Standard InChI | InChI=1S/C21H22BrNO4/c1-21(2,3)27-20(25)23-16(14-10-6-4-7-11-14)17(26-19(24)18(23)22)15-12-8-5-9-13-15/h4-13,16-18H,1-3H3 |
| Standard InChI Key | NOVNBQKUIAJJBO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C(C(OC(=O)C1Br)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
L-N-Boc-3-methylmorpholine (CAS: 1052680-53-1) belongs to the class of N-protected morpholine derivatives. Its molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol . The compound’s IUPAC name is 3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid, though the "L" designation specifies the levorotatory enantiomer, indicating its chiral configuration at the 3-position . Key structural features include:
-
Morpholine ring: A six-membered ring containing one oxygen and one nitrogen atom, providing a rigid scaffold for stereochemical control.
-
Boc protective group: The tert-butoxycarbonyl moiety protects the secondary amine, preventing unwanted side reactions during synthesis .
-
3-Methyl substitution: Introduces steric hindrance, influencing ring conformation and intermolecular interactions .
Table 1: Physicochemical Properties of L-N-Boc-3-Methylmorpholine
Synthetic Methodologies
Chiral Synthesis Strategies
The synthesis of L-N-Boc-3-methylmorpholine hinges on asymmetric methodologies to preserve enantiomeric purity. A pivotal approach, adapted from CA2961984A1, involves:
-
Protection of the amine: The morpholine nitrogen is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in THF) .
-
Methyl introduction: A methyl group is introduced at the 3-position via alkylation or Mitsunobu reaction, leveraging chiral auxiliaries or catalysts to enforce stereocontrol .
-
Resolution of enantiomers: Chiral chromatography or enzymatic resolution isolates the L-enantiomer, achieving >98% ee .
Key Challenges:
-
Racemization risk: The Boc group’s electron-withdrawing nature can destabilize adjacent stereocenters during prolonged reactions. Mitigation involves low-temperature conditions (0–5°C) and shortened reaction times .
-
Byproduct formation: Competing N-alkylation or overprotection is minimized using stoichiometric Boc₂O and iterative purification .
Case Study: Scalable Production
A patented route (WO2013/050424) details a gram-scale synthesis:
-
Step 1: Boc protection of 3-methylmorpholine using Boc₂O in dichloromethane (82% yield) .
-
Step 2: Recrystallization from hexane/ethyl acetate to enhance enantiopurity .
-
Step 3: Characterization via -NMR and chiral HPLC confirms >99% chemical purity and 98.5% ee .
Applications in Pharmaceutical Chemistry
Neurokinin-3 Receptor Antagonists
L-N-Boc-3-methylmorpholine serves as a key intermediate in synthesizing NK-3 antagonists, which show promise in treating schizophrenia and metabolic disorders . The Boc group facilitates selective acylation at the nitrogen, while the methyl group enhances binding affinity to the receptor’s hydrophobic pocket .
Protease Inhibitors
In SARS-CoV 3CL protease inhibitors, morpholine derivatives analogous to L-N-Boc-3-methylmorpholine improve pharmacokinetic profiles by modulating solubility and metabolic stability . For instance, dipeptide-conjugated inhibitors incorporating this scaffold exhibit IC₅₀ values of 13 μM, outperforming earlier analogs .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Data from related Boc-protected morpholines ( ) provide insights:
-
-NMR (CDCl₃): δ 1.26 (s, 9H, Boc tert-butyl), 3.34–3.60 (m, 4H, morpholine ring), 4.18–4.50 (m, 2H, CH₂ adjacent to nitrogen) .
-
-NMR: δ 79.7 (Boc carbonyl), 55.3 (morpholine C-3), 28.4 (tert-butyl CH₃) .
High-Resolution Mass Spectrometry (HRMS)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume